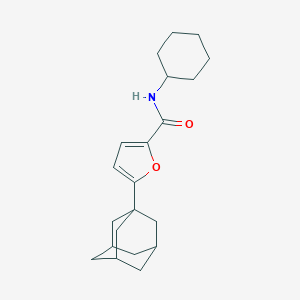
5-(1-adamantyl)-N-cyclohexyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-adamantyl)-N-cyclohexyl-2-furamide, also known as ACF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACF belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in reward and motivation. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and physiological effects:
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development of neurodegenerative diseases. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to improve cognitive function and reduce anxiety and depression in animal models.
実験室実験の利点と制限
One of the main advantages of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has a relatively short half-life, which can make it difficult to administer in clinical settings. In addition, the synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several areas of research that could be explored in the future with regards to 5-(1-adamantyl)-N-cyclohexyl-2-furamide. One area of interest is the potential use of 5-(1-adamantyl)-N-cyclohexyl-2-furamide in the treatment of addiction, particularly in the context of opioid addiction. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more efficient synthesis methods for 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could improve its availability for research and clinical use. Finally, further research is needed to fully understand the mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could lead to the development of more effective treatments for neurological disorders.
合成法
The synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide involves several steps, starting with the reaction of 1-adamantylamine and cyclohexanone to form 1-adamantylcyclohexanol. This intermediate is then reacted with furfurylamine in the presence of acetic acid to yield 5-(1-adamantyl)-N-cyclohexyl-2-furamide. The overall yield of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is moderate, but the purity of the compound can be improved using various purification techniques.
科学的研究の応用
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to possess neuroprotective properties, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
分子式 |
C21H29NO2 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
5-(1-adamantyl)-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C21H29NO2/c23-20(22-17-4-2-1-3-5-17)18-6-7-19(24-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h6-7,14-17H,1-5,8-13H2,(H,22,23) |
InChIキー |
SWJVRTMNFDQWBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)

![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)




![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)